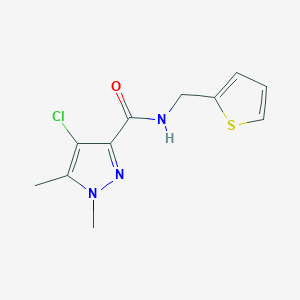
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide, also known as CTMP, is a novel psychoactive substance that has gained significant attention in recent years due to its potential therapeutic applications. CTMP is a synthetic compound that belongs to the class of pyrazolecarboxamides and has been found to exhibit stimulant-like effects in animal studies. The purpose of
Wirkmechanismus
The exact mechanism of action of 4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, similar to methylphenidate and cocaine. This compound has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its stimulant-like effects.
Biochemical and Physiological Effects:
This compound has been found to increase locomotor activity, heart rate, and blood pressure in animal studies. It has also been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its stimulant-like effects. This compound has been found to improve cognitive function and memory in animal studies, but its effects on human subjects are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide has several advantages for laboratory experiments, including its high potency and long duration of action. However, its potential for abuse and toxicity must be carefully considered when conducting experiments. Additionally, the lack of data on its effects in human subjects limits its potential for clinical applications.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Additionally, its effects on human subjects should be investigated to determine its safety and efficacy. The potential for abuse and addiction should also be carefully considered when conducting further research on this compound.
Synthesemethoden
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thienylmethylamine in the presence of a coupling reagent. The resulting product is then treated with acetic anhydride to form the final compound. The purity of this compound can be improved using various purification techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chloro-1,5-dimethyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide has been studied extensively in animal models, and its potential therapeutic applications have been investigated. It has been found to exhibit stimulant-like effects similar to those of methylphenidate and cocaine, but with a longer duration of action. This compound has also been shown to improve cognitive function and memory in animal studies. Furthermore, this compound has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and other cognitive disorders.
Eigenschaften
Molekularformel |
C11H12ClN3OS |
|---|---|
Molekulargewicht |
269.75 g/mol |
IUPAC-Name |
4-chloro-1,5-dimethyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-9(12)10(14-15(7)2)11(16)13-6-8-4-3-5-17-8/h3-5H,6H2,1-2H3,(H,13,16) |
InChI-Schlüssel |
LWYXQKNRHYUUQB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NCC2=CC=CS2)Cl |
Kanonische SMILES |
CC1=C(C(=NN1C)C(=O)NCC2=CC=CS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B280373.png)


![2-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B280376.png)




![1-ethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280383.png)


![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280393.png)

